molecular formula C32H55N9O10 B1674505 Larazotide CAS No. 258818-34-7

Larazotide

货号: B1674505
CAS 编号: 258818-34-7
分子量: 725.8 g/mol
InChI 键: ORFLZNAGUTZRLQ-ZMBVWFSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

拉扎肽通过固相肽合成 (SPPS) 合成,SPPS 是用于生产肽的常用方法。该过程涉及将受保护的氨基酸按顺序添加到固定在固体树脂上的生长肽链中。使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂偶联氨基酸。 肽链完全组装后,将其从树脂上裂解并脱保护以生成最终产物 .

工业生产方法

拉扎肽的工业生产遵循与实验室合成相似的原理,但规模更大。该过程涉及自动化肽合成仪,以确保高效率和纯度。 最终产物采用高效液相色谱 (HPLC) 进行纯化,并通过质谱和核磁共振 (NMR) 光谱进行表征 .

化学反应分析

反应类型

拉扎肽主要发生肽键形成和裂解反应。由于其肽性质,它通常不参与氧化、还原或取代反应。

常用试剂和条件

主要产物

这些反应形成的主要产物是完全组装和纯化的拉扎肽。

科学研究应用

Clinical Trials

  • Phase II Trials : In initial studies, larazotide acetate was shown to alleviate gluten-induced symptoms in patients with celiac disease who were on a gluten-free diet. A notable trial demonstrated that a dosage of 0.5 mg significantly reduced gastrointestinal symptoms compared to placebo, while higher doses did not yield additional benefits .
  • Phase III Trials : The most significant ongoing investigation was the CedLara trial, which aimed to assess the efficacy of this compound acetate as an adjunct therapy for patients with persistent symptoms despite adhering to a gluten-free diet. However, this trial faced challenges related to patient recruitment and was ultimately discontinued due to insufficient data to support continuation .

Summary of Findings from Clinical Trials

Study PhaseDosage (mg)Results
Phase II0.5Significant reduction in gastrointestinal symptoms compared to placebo (P = .022)
Phase IIIN/ADiscontinued due to insufficient patient recruitment and inconclusive results

Potential Use in Other Conditions

Recent research has explored this compound's potential beyond celiac disease, particularly in treating complications associated with COVID-19, such as Multisystem Inflammatory Syndrome in Children (MIS-C). A study indicated that children treated with this compound acetate experienced a faster resolution of gastrointestinal symptoms and a decrease in inflammatory markers associated with COVID-19 compared to those not receiving the treatment .

Mechanism in Other Conditions

The hypothesis driving this application is based on the role of zonulin, a protein that modulates intestinal permeability. This compound, being structurally similar to zonulin, may help regulate gut permeability during inflammatory responses seen in conditions like MIS-C and potentially Kawasaki disease .

Case Studies and Research Insights

  • Celiac Disease Management : A multicenter randomized controlled trial involving 342 adults demonstrated that this compound acetate significantly improved symptom management for patients on a gluten-free diet. The study highlighted reductions in abdominal pain and overall gastrointestinal symptom burden .
  • Ischemic Injury Recovery : In an animal model study involving porcine subjects, this compound acetate was shown to enhance recovery from ischemic intestinal injury by improving transepithelial electrical resistance and reducing permeability .
  • COVID-19 Related Symptoms : A clinical observation noted that children treated with this compound exhibited a more rapid decline in serum levels of inflammatory markers associated with COVID-19 compared to controls, suggesting its potential utility as an adjunct therapy in severe cases .

作用机制

拉扎肽是一种细胞旁通透性抑制剂。在乳糜泻中,它阻断 zonulin 受体,防止紧密连接分解以及相关的肠道通透性增加。 这种作用有助于维持肠道屏障的完整性,并减少由谷蛋白触发的免疫反应 .

相似化合物的比较

类似化合物

拉扎肽的独特性

拉扎肽在对 zonulin 受体的特定作用以及在不引起明显副作用的情况下恢复紧密连接完整性方面具有独特之处。 其在乳糜泻临床试验中的功效突出了其作为治疗剂的潜力 .

生物活性

Larazotide acetate (LA) is an innovative synthetic peptide composed of eight amino acids, primarily recognized for its role as a tight junction (TJ) regulator . Initially derived from the Vibrio cholerae enterotoxin, it mimics the action of human zonulin, which modulates intestinal permeability. This compound is currently undergoing clinical trials for the treatment of celiac disease (CeD) and has shown promise in enhancing intestinal barrier function and reducing gluten-induced mucosal damage.

This compound operates by regulating tight junctions between epithelial cells in the intestine. Its primary mechanism involves:

  • Promotion of Tight Junction Assembly : LA enhances the assembly of tight junction proteins, thus preventing the opening of these junctions which can lead to increased intestinal permeability.
  • Actin Filament Rearrangement : It induces changes in actin filaments that support the structural integrity of tight junctions, effectively blocking gluten from penetrating the intestinal submucosa and triggering inflammatory responses .
MechanismDescription
Tight Junction AssemblyEnhances the formation and stability of tight junctions
Actin Filament RearrangementModifies actin structures to maintain epithelial barrier integrity
Inhibition of Gliadin ResponsePrevents gliadin from causing inflammatory reactions in the intestinal wall

Clinical Studies

  • Celiac Disease Management : In Phase II clinical trials, this compound acetate was shown to limit gastrointestinal symptom severity in patients exposed to gluten. Compared to a placebo, patients receiving LA experienced significant improvements in their symptoms .
  • Ischemic Injury Recovery : A study on porcine jejunum demonstrated that LA significantly improved recovery from ischemic injury at an optimal concentration of 1 µM. The treatment led to enhanced transepithelial electrical resistance (TER), indicating improved barrier function .

Case Studies

  • Case Study 1 : A multicenter trial evaluated the efficacy of this compound acetate in patients with persistent symptoms of celiac disease. Results indicated that patients treated with LA reported fewer symptoms compared to those receiving a placebo, emphasizing its potential as an adjunct therapy alongside a gluten-free diet.
  • Case Study 2 : Research involving ischemic injury models showed that LA not only restored barrier function but also reduced inflammatory markers associated with tissue damage, suggesting its dual role as a protective agent during mucosal injury recovery .

Antiviral Properties

Recent investigations have expanded the scope of this compound's biological activity to include antiviral potential against SARS-CoV-2. Studies indicated that derivatives of this compound exhibit binding affinity to the viral main protease (Mpro), essential for viral replication. This finding positions LA as a candidate for drug repurposing in response to viral infections .

Table 2: Antiviral Activity of this compound Derivatives

DerivativeBinding AffinityCell Membrane PermeabilityBiological Activity
Original this compoundHighModerateEffective
Derivative #2ModerateHighEnhanced
Derivative #6HighHighMost effective

常见问题

Basic Research Questions

Q. What is the hypothesized mechanism of action of larazotide acetate in celiac disease (CeD), and how is this tested in preclinical models?

this compound acetate is a zonulin antagonist that regulates intestinal epithelial tight junctions, preventing gluten-induced paracellular permeability. Preclinical studies use in vitro models (e.g., IEC6 intestinal epithelial cells) to assess tight junction integrity via ZO-1 redistribution and actin network preservation. In vivo, transgenic mouse models (e.g., HLA-HCD4/DQ8 mice) evaluate gliadin-induced macrophage infiltration and barrier function . Conflicting evidence exists on whether its efficacy relies solely on paracellular pathway inhibition, as transcellular gluten transport via IgA-gliadin retro-transcytosis may also contribute .

Q. How are controlled gluten challenge studies designed to evaluate this compound acetate’s efficacy in CeD?

Standard protocols involve randomized, double-blind, placebo-controlled trials with CeD patients on gluten-free diets (GFD). Participants receive this compound (0.25–8 mg doses) or placebo alongside gluten challenges (2.4–2.5 g/day). Primary endpoints include urinary lactulose-to-mannitol (LAMA) ratios (intestinal permeability) and symptom severity via validated scales (e.g., CeD-GSRS). Secondary endpoints assess anti-tTG antibody levels and histological changes. Challenges last 14 days in outpatient settings, with crossover designs to minimize variability .

Q. What biomarkers are used to measure this compound acetate’s impact on intestinal permeability, and what are their limitations?

The LAMA ratio is the primary biomarker, reflecting paracellular permeability. However, studies show inconsistent correlations between LAMA changes and symptom improvement. For example, in a Phase 2b trial, this compound reduced symptoms but did not significantly alter LAMA ratios compared to placebo . Alternative biomarkers under investigation include serum zonulin levels, fecal calprotectin, and cytokine profiles (e.g., IL-2, IL-8) to capture systemic inflammation .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound acetate’s efficacy across clinical trials?

Discrepancies arise from heterogeneity in trial design:

  • Dose-response variability : Lower doses (0.25–0.5 mg) show symptom protection, while higher doses (4–8 mg) lack significance, suggesting a narrow therapeutic window .
  • Endpoint selection : Symptom scales (e.g., CeD-GSRS) may detect effects missed by LAMA ratios, which lack sensitivity in short-term challenges .
  • Population stratification : Subgroup analyses by baseline symptom severity or HLA-DQ2/8 status may clarify responder profiles . Meta-analyses recommend pooling continuous data (mean difference in GSRS scores) and dichotomous safety outcomes (risk ratios) using fixed-effects models to harmonize findings .

Q. What methodological improvements are needed to optimize future Phase 3 trials for this compound acetate?

  • Extended duration : Prior trials (≤12 weeks) may miss delayed immune responses. Longer follow-up (6–12 months) could assess sustained efficacy and anti-tTG antibody trends .
  • Combined endpoints : Integrate histology (Marsh score), biomarkers (LAMA, zonulin), and patient-reported outcomes to capture multidimensional effects .
  • Adaptive designs : Use interim analyses to adjust dosing or enrich populations based on early response signals .

Q. How does this compound acetate’s efficacy in CeD inform its potential application in other conditions (e.g., MIS-C, NAFLD)?

Preclinical data suggest this compound improves barrier function in colitis, liver fibrosis, and MIS-C by reducing systemic antigen exposure. In a pilot MIS-C study, it lowered SARS-CoV-2 spike protein entry into the bloodstream, mitigating hyperinflammation. Research strategies include:

  • Mechanistic overlap : Targeting zonulin-mediated pathways common to CeD and MIS-C (e.g., TNF-α, IL-6) .
  • Repurposing trials : Phase 2 proof-of-concept studies with composite endpoints (e.g., ICU days, inflammatory markers) .

Q. What are the key challenges in analyzing safety data from this compound acetate trials, and how are they addressed?

Adverse event (AE) profiles are typically mild (headache, nausea), but meta-analyses note underpowered AE reporting due to small sample sizes (n < 400). To improve safety assessments:

  • Standardized grading : Use CTCAE criteria for consistency.
  • Pooled analysis : Combine data across trials (e.g., 342 patients in Phase 2b) to detect rare AEs .
  • Long-term monitoring : Track off-target effects (e.g., glucose metabolism changes) observed in preclinical models .

Q. Contradictions and Unresolved Issues

Q. Why have some trials failed to demonstrate this compound acetate’s efficacy despite promising preclinical data?

  • Biomarker discordance : LAMA ratios may not fully capture barrier restoration in outpatient settings with variable gluten exposure .
  • Placebo effects : High placebo responses in CeD trials (30–40% symptom improvement) complicate detection of drug effects .
  • Heterogeneous endpoints : Earlier trials prioritized permeability biomarkers, while later studies focus on patient-centric outcomes like abdominal pain .

Q. What alternative mechanisms could explain this compound acetate’s clinical benefits beyond tight junction regulation?

Emerging hypotheses include:

  • Immunomodulation : Reducing antigen-presenting cell activation via gliadin fragment sequestration .
  • Microbiome modulation : Preventing dysbiosis-linked inflammation by blocking bacterial antigen translocation .
  • Neural signaling : Attenuating visceral hypersensitivity through gut-brain axis interactions .

Q. Methodological Recommendations

Q. How should researchers design studies to evaluate this compound acetate in combination therapies?

  • Synergy with GFD : Use factorial designs to test this compound + GFD adherence interventions (e.g., dietitian support) .
  • Adjunctive agents : Pair with gluten-degrading enzymes (e.g., ALV003) to target both permeability and immunogenicity .
  • Dose optimization : Bayesian adaptive trials to identify effective combinations while minimizing toxicity .

属性

Key on ui mechanism of action

AT-1001 is an orally administered octapeptide zonulin receptor antagonist that appears to exert its inhibitory effect on gliadin-induced tight junction disassembly by blocking putative zonulin receptors on the luminal surface of the small intestine.

CAS 编号

258818-34-7

分子式

C32H55N9O10

分子量

725.8 g/mol

IUPAC 名称

2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1

InChI 键

ORFLZNAGUTZRLQ-ZMBVWFSWSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

手性 SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN

规范 SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

外观

Solid powder

Key on ui other cas no.

258818-34-7

纯度

>98% (or refer to the Certificate of Analysis)

序列

GGVLVQPG

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Larazotide;  AT-2347;  AT 2347;  AT2347; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。